N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride
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Overview
Description
FNDR-20123 is a synthetic organic compound identified as a potent histone deacetylase inhibitor. It has shown significant promise in the treatment of malaria, particularly against Plasmodium falciparum . This compound has been noted for its high potency and selectivity, making it a valuable candidate for further research and development in anti-malarial therapies .
Preparation Methods
The preparation of FNDR-20123 involves the synthesis of a triazole-based structure. The synthetic route typically includes the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the benzamide group: The triazole ring is then coupled with a benzamide derivative under suitable reaction conditions.
Introduction of the pyrrolidine moiety:
Industrial production methods for FNDR-20123 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
FNDR-20123 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: FNDR-20123 can also undergo reduction reactions, particularly at the triazole ring, resulting in reduced forms of the compound.
Substitution: The compound is susceptible to substitution reactions, especially at the benzamide and pyrrolidine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of FNDR-20123 with modified functional groups .
Scientific Research Applications
FNDR-20123 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying histone deacetylase inhibition and its effects on gene expression.
Biology: The compound is used to investigate the role of histone deacetylases in cellular processes and disease mechanisms.
Mechanism of Action
FNDR-20123 exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression and impaired parasite growth . The compound targets multiple histone deacetylase isoforms, including HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 . This broad-spectrum inhibition disrupts essential cellular processes in Plasmodium falciparum, ultimately leading to parasite death .
Comparison with Similar Compounds
FNDR-20123 is unique among histone deacetylase inhibitors due to its high potency and selectivity for Plasmodium falciparum. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor with broader applications but lower selectivity for malaria.
Panobinostat: A potent inhibitor with applications in cancer therapy, but less effective against malaria.
Belinostat: Similar to panobinostat, it is used primarily in oncology and has limited anti-malarial activity.
FNDR-20123 stands out due to its specific activity against malaria parasites and its potential for development as an anti-malarial drug .
Properties
IUPAC Name |
N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2.ClH/c27-21(23-28)19-9-5-17(6-10-19)14-26-15-20(22-24-26)18-7-3-16(4-8-18)13-25-11-1-2-12-25;/h3-10,15,28H,1-2,11-14H2,(H,23,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJSGJVDCCRISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)NO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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